

structure elucidation of 1-(3-chlorophenyl)pyrazole-4-boronic acid

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)pyrazole-4-boronic acid

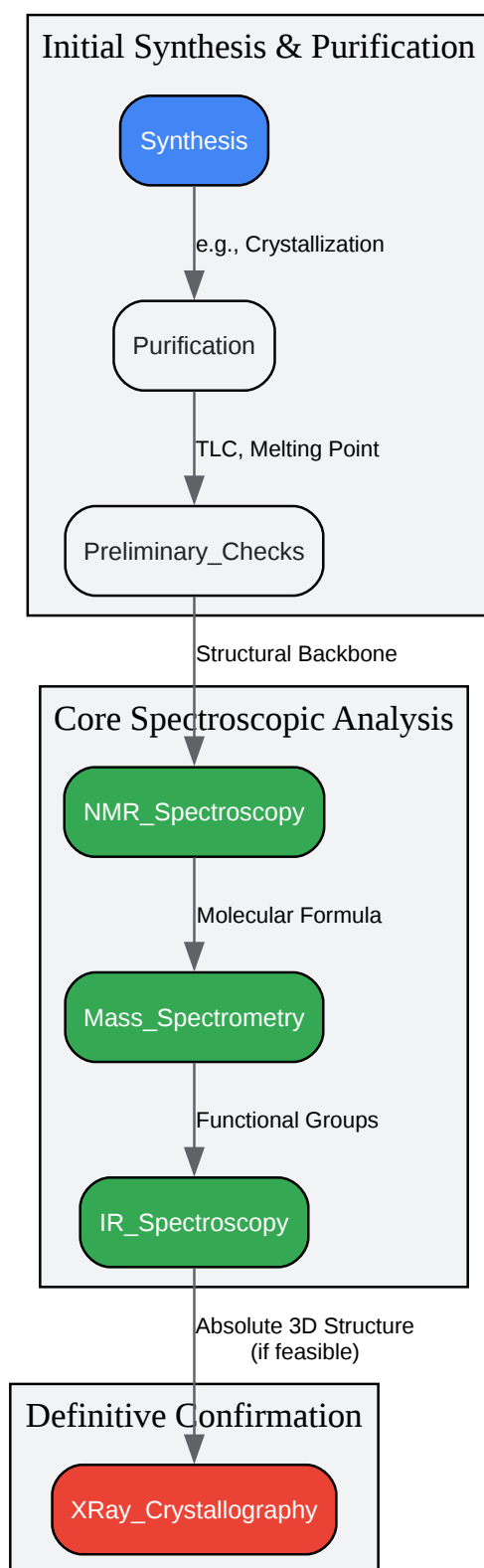
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This technical guide outlines a comprehensive, multi-technique approach for the structural elucidation of **1-(3-chlorophenyl)pyrazole-4-boronic acid**. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth, rationale-driven framework that emphasizes scientific integrity and validated methodologies.

Introduction: Significance and Analytical Strategy

1-(3-chlorophenyl)pyrazole-4-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a pyrazole ring, a substituted phenyl group, and a reactive boronic acid moiety, making it a valuable building block. Unambiguous confirmation of its structure is paramount before its use in any application. This guide details a synergistic workflow employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to build a self-validating case for the molecule's identity.



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Figure 1: Recommended workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Framework

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of ^1H , ^{13}C , and ^{11}B NMR experiments is essential.

^1H NMR Spectroscopy: Proton Environment Mapping

Rationale: This experiment identifies all unique proton environments, their integrations (number of protons), and their coupling patterns (neighboring protons), which is crucial for assigning the substitution pattern on both the pyrazole and phenyl rings.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6).
- Acquisition: Run a standard ^1H NMR experiment on a spectrometer of 400 MHz or higher.
- Analysis: Integrate the peaks and analyze their chemical shifts and multiplicities.

Expected Data & Interpretation:

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Key Diagnostic Feature
Pyrazole H5	~8.4 ppm	s	1H	Most downfield pyrazole proton.
Pyrazole H3	~8.0 ppm	s	1H	Slightly upfield from H5.
Phenyl H2'	~7.9 ppm	t (narrow)	1H	Near the pyrazole ring.
Phenyl H6'	~7.8 ppm	ddd	1H	Ortho to Cl.
Phenyl H4'	~7.6 ppm	t	1H	Meta to both substituents.
Phenyl H5'	~7.5 ppm	ddd	1H	Between Cl and C4'.
B(OH) ₂	Broad, variable	s	2H	Exchangeable protons, signal may be very broad.

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR confirms the number of unique carbon atoms and their electronic environment. This is critical for verifying the overall carbon framework.

Experimental Protocol:

- Sample: Use the same sample as for ¹H NMR.
- Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ carbons.
- Analysis: Expect to see 9 distinct signals for the aromatic carbons. The carbon attached to boron (C4) may be broader and have a lower intensity.[\[1\]](#)

^{11}B NMR Spectroscopy: Boron Environment Confirmation

Rationale: This technique directly probes the boron nucleus, confirming the presence of the boronic acid functional group.[2] The chemical shift is indicative of the boron atom's hybridization state.[3]

Experimental Protocol:

- Acquisition: Using a broadband probe, acquire a ^{11}B NMR spectrum.
- Analysis: A single, broad signal is expected in the range of δ 19–30 ppm, which is characteristic of an sp^2 -hybridized boronic acid.[4][5]

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The isotopic pattern of chlorine is a key signature.

Experimental Protocol:

- Ionization: Use a soft ionization technique like Electrospray Ionization (ESI).
- Analysis: Determine the mass of the molecular ion.
- Isotopic Pattern Analysis: Look for the characteristic M and M+2 peaks. Due to the natural abundance of ^{35}Cl (75%) and ^{37}Cl (25%), the ratio of these peaks should be approximately 3:1.[6][7][8] This provides definitive evidence for the presence of a single chlorine atom.

Data Summary:

Ion	Formula	Calculated m/z (³⁵ Cl)	Calculated m/z (³⁷ Cl)	Expected Ratio
[M+H] ⁺	C ₉ H ₉ BClN ₂ O ₂ ⁺	223.0440	225.0411	~3:1
[M+Na] ⁺	C ₉ H ₈ BClN ₂ NaO ₂ +	245.0260	247.0230	~3:1

Infrared (IR) Spectroscopy: Functional Group Identification

Rationale: IR spectroscopy is a quick and simple method to verify the presence of key functional groups predicted by the structure.

Experimental Protocol:

- Technique: Use Attenuated Total Reflectance (ATR) for a solid sample.
- Acquisition: Scan the mid-IR range (4000–400 cm⁻¹).

Key Vibrational Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500–3200 (broad)	O–H stretch	Boronic acid (-B(OH) ₂)[9]
~1600, ~1475	C=C / C=N stretch	Aromatic rings (Phenyl, Pyrazole)
~1350	B–O stretch	Boronic acid[10][11]
~1100	B–C stretch	Boron-Carbon bond[10]
~800-700	C–Cl stretch	Chloro-substituent

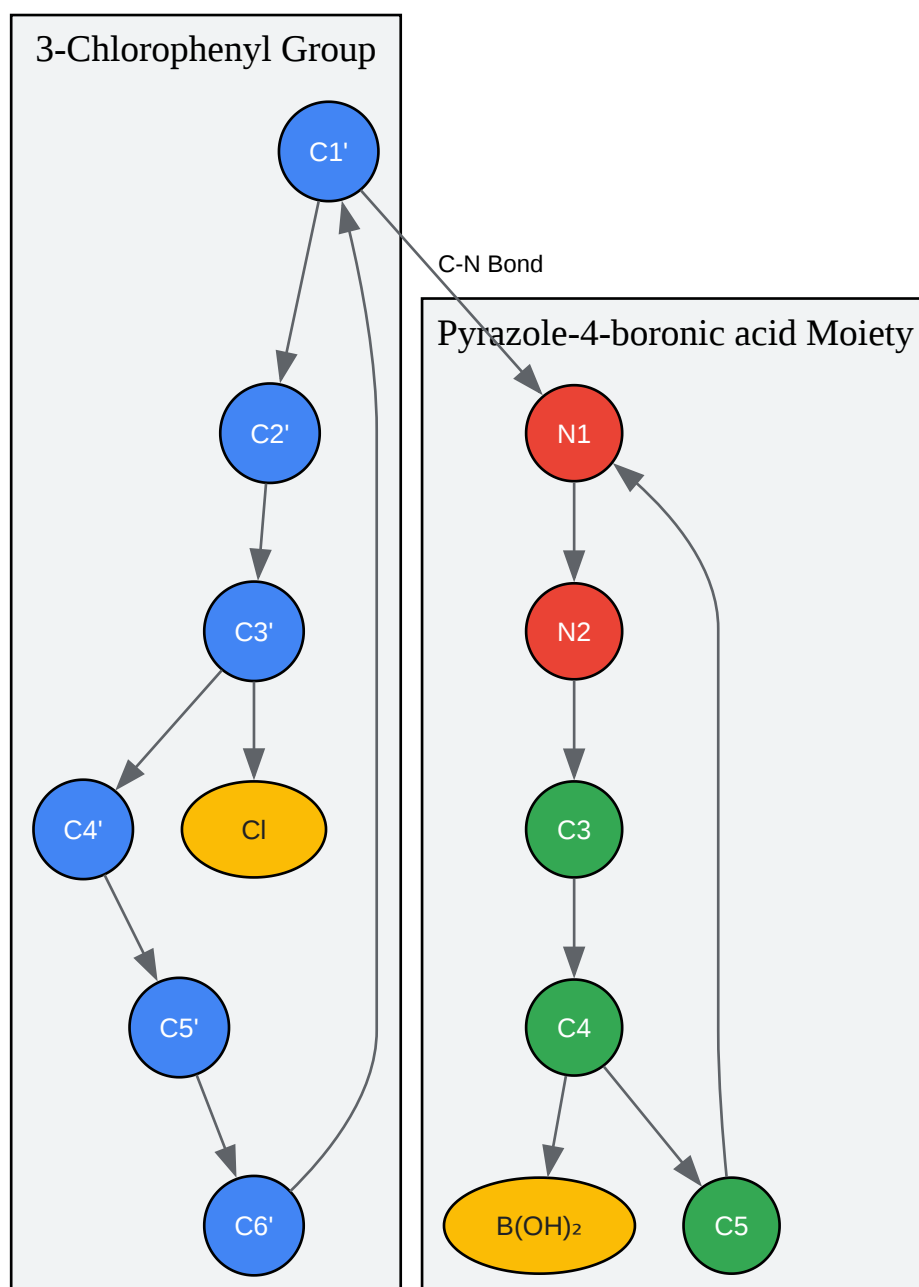
X-ray Crystallography: The Definitive Structure

Rationale: While the spectroscopic data provides a comprehensive picture, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure.[12] It determines the precise

three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry.[\[13\]](#)

Experimental Protocol:

- Crystal Growth: Grow suitable single crystals from a slow evaporation of a saturated solution (e.g., in ethanol or acetone).
- Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.[\[14\]](#)
- Structure Solution: Solve and refine the data to generate a final structural model.



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Figure 2: Confirmed molecular connectivity of the title compound.

Conclusion

The structural elucidation of **1-(3-chlorophenyl)pyrazole-4-boronic acid** requires a methodical application of modern analytical techniques. NMR spectroscopy establishes the

proton and carbon framework, mass spectrometry confirms the molecular formula and the presence of chlorine, and IR spectroscopy verifies key functional groups. When combined, these spectroscopic methods provide a powerful and self-validating dataset. For absolute confirmation, single-crystal X-ray crystallography provides the definitive and irrefutable structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for research and development activities.

References

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Journal of Organic Chemistry.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry.
- H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ChemistrySelect.
- 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. (1984). Magnetic Resonance in Chemistry.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2020). Molecules.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.
- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A.
- FTIR spectrum of boric acid. ResearchGate.
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry.
- 1-Phenylpyrazole. PubChem.
- Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank.

- 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (1993). Biochemistry.
- Combination of 1H and 13C NMR Spectroscopy. Thieme.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.
- Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. (1995). Environmental Science & Technology.
- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. ResearchGate.
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry.
- 1H-Pyrazole, 1-phenyl-. NIST WebBook.
- 1H NMR of pyrazole. Reddit.
- **1-(3-chlorophenyl)pyrazole-4-boronic acid** (C9H8BCIN2O2). PubChemLite.
- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.
- Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- Mass Spectroscopy. University of Calgary.
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules.
- The mass spectra of elements. Chemguide.
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules.
- Chloro pattern in Mass Spectrometry. YouTube.

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Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
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